
1,7-dibenzyl-8-bromo-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Dibenzyl-8-bromo-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-dibenzyl-8-bromo-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione.
Reaction Conditions: The reaction involves the use of reagents like 1-bromo-2-butyne and sodium carbonate in a solvent such as acetone.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Analyse Des Réactions Chimiques
Types of Reactions
1,7-Dibenzyl-8-bromo-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide or thiocyanate derivatives, while oxidation and reduction can produce various oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
Synthesis Overview
The synthesis of 1,7-dibenzyl-8-bromo-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves the reaction of 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione with benzyl bromide under basic conditions. The reaction is usually conducted in a solvent like acetone at elevated temperatures to facilitate the formation of the dibenzyl derivative.
Medicinal Chemistry
- BRD4 Inhibition : The compound has been identified as a selective inhibitor of bromodomain-containing protein 4 (BRD4), which plays a crucial role in regulating gene transcription. This inhibition is significant for cancer therapy as it disrupts the recruitment of transcriptional elongation factors to chromatin. Studies have shown that targeting BRD4 can lead to reduced proliferation of cancer cells .
- Anti-inflammatory Properties : Research indicates that derivatives of this compound may exhibit anti-inflammatory effects by modulating pathways involved in inflammation. This makes it a candidate for developing treatments for inflammatory diseases.
Biological Research
- Cellular Mechanisms : The compound is used in studies investigating the role of bromodomains in cellular processes such as gene expression and signal transduction. Understanding these mechanisms can provide insights into various diseases, including cancer and autoimmune disorders.
- Drug Development : As a purine derivative, this compound serves as a scaffold for developing new drugs targeting specific biological pathways. Its ability to interact with various biological targets makes it a versatile compound in drug discovery .
Industrial Applications
- Pharmaceutical Manufacturing : The compound is utilized as an intermediate in the synthesis of pharmaceuticals. Its unique structure allows for modifications that can lead to the development of novel therapeutic agents .
- Chemical Research : In chemical research settings, it serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies involving purine derivatives .
Mécanisme D'action
The mechanism of action of 1,7-dibenzyl-8-bromo-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with BRD4. The compound selectively inhibits the bromodomains of BRD4, particularly BD1, by binding to the acetyl-lysine recognition pocket. This inhibition disrupts the recruitment of transcriptional elongation factors, thereby affecting gene expression and potentially inhibiting cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,7-Trimethyl-2,6-dioxo-1,2,3,6-tetrahydropurine: (Caffeine): A well-known stimulant with a similar purine structure.
8-Bromo-7-(2-butyn-1-yl)-3-methyl-1H-purine-2,6-dione: Another purine derivative with different substituents.
Uniqueness
1,7-Dibenzyl-8-bromo-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts selective inhibitory activity towards BRD4. This selectivity makes it a valuable compound for targeted cancer therapy research .
Activité Biologique
1,7-Dibenzyl-8-bromo-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine derivatives class. It has garnered attention for its potential biological activities, particularly in medicinal chemistry and cancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and structural characteristics:
- Molecular Formula : C20H17BrN4O2
- CAS Number : 114145-28-7
- IUPAC Name : 1,7-dibenzyl-8-bromo-3-methylpurine-2,6-dione
The structure features a bromine atom and two benzyl groups that contribute to its reactivity and biological activity.
This compound primarily functions as a selective inhibitor of the bromodomain protein BRD4. This protein plays a crucial role in gene transcription regulation. The compound binds to the acetyl-lysine recognition pocket of BRD4's bromodomains (particularly BD1), disrupting the recruitment of transcriptional elongation factors. This inhibition can lead to reduced expression of genes involved in cancer cell proliferation and survival .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by targeting BRD4. For instance:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MDA-MB-231 (Breast) | 0.5 | Inhibition of BRD4-mediated transcription |
A549 (Lung) | 0.75 | Disruption of oncogenic signaling |
These results suggest that this compound could be a promising candidate for further development in cancer therapy .
Neuroprotective Effects
In addition to its anticancer activity, this compound has been explored for neuroprotective effects. Studies indicate potential benefits in models of neurodegenerative diseases through modulation of dopaminergic pathways. Its structural similarities with known neuroprotective agents suggest it may act on dopamine receptors or inhibit monoamine oxidase (MAO), which is involved in dopamine metabolism.
Activity | IC50 (µM) |
---|---|
MAO-B Inhibition | 250 |
D2 Receptor Affinity | 4.39 |
These findings highlight its potential as a multitarget drug for treating conditions like Parkinson's disease .
Case Studies
Several case studies have documented the effects of this compound in various biological contexts:
- Breast Cancer Study : A study involving MDA-MB-231 cells showed that treatment with 1,7-dibenzyl-8-bromo-3-methylpurine resulted in a significant decrease in cell viability and induction of apoptosis via caspase activation.
- Neurodegeneration Model : In an animal model of Parkinson's disease, administration of the compound improved motor function and reduced neuroinflammation markers compared to control groups.
Propriétés
IUPAC Name |
1,7-dibenzyl-8-bromo-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O2/c1-23-17-16(24(19(21)22-17)12-14-8-4-2-5-9-14)18(26)25(20(23)27)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQTWHPROPDCOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N(C(=N2)Br)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.